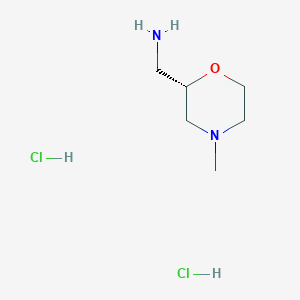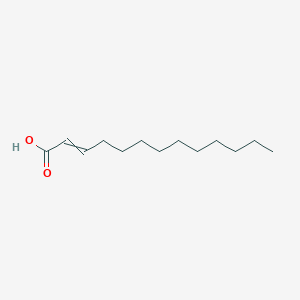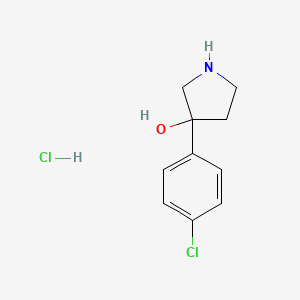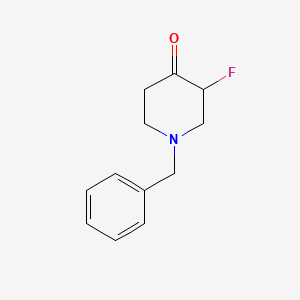
大ET-1 (1-38) (人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of BIG ET-1 involves a series of enzymatic reactions starting from the preproendothelin precursor, which is cleaved to form proendothelin (or big endothelin), and finally to endothelin-1 through the action of endothelin-converting enzymes (ECEs). This process highlights the precision of cellular mechanisms in producing physiologically active peptides from larger precursors.
Molecular Structure Analysis
The molecular structure of BIG ET-1 is characterized by its precursor nature, containing additional amino acid sequences compared to the active ET-1 form. Structural analysis reveals the importance of these sequences in the processing and maturation of the peptide, influencing its bioavailability and activity. Molecular descriptors and their generation play a crucial role in understanding these structural features and their implications on the peptide's function and interaction with biological targets (Sahoo et al., 2016).
Chemical Reactions and Properties
BIG ET-1's chemical properties are influenced by its peptide nature, including its reactivity, stability, and interaction with enzymes and receptors. The conversion of BIG ET-1 to ET-1 involves specific cleavage reactions mediated by endothelin-converting enzymes, highlighting the peptide's dynamic role in physiological regulation. On-surface synthesis techniques offer insights into the controlled reactions and product formation relevant to peptides like BIG ET-1 (Clair & de Oteyza, 2019).
Physical Properties Analysis
The physical properties of BIG ET-1, including solubility, stability, and distribution, are essential for its biological function and interaction with cellular components. Techniques like thermal analysis provide insights into the physical and chemical properties of nanomaterials like peptides, which are crucial for understanding their behavior in biological systems (Seifi et al., 2020).
Chemical Properties Analysis
Understanding the chemical properties of BIG ET-1, such as reactivity towards other molecules, stability under physiological conditions, and its ability to interact with specific receptors, is crucial. Electron-capture and electron-transfer dissociation techniques in tandem mass spectrometry offer advanced methods for analyzing the chemical properties of polymers and by extension can provide insights into the chemical behavior of peptides like BIG ET-1 (Hart-Smith, 2014).
科学研究应用
在动脉粥样硬化和冠状动脉钙化中的作用
大ET-1在动脉粥样硬化的形成中起着重要作用 {svg_1}. 它与冠状动脉钙化(CAC)有关,CAC被认为是动脉粥样硬化的重要预测指标 {svg_2}. 一项研究发现,与无CAC的患者相比,有CAC的患者大ET-1水平显著升高 {svg_3}. 这表明大ET-1可能是CAC的宝贵独立预测因子 {svg_4}.
参与乳腺癌
研究表明,内皮素系统的失调,包括大ET-1,正在各种类型的人类癌症中进行研究 {svg_5}. 大ET-1,ET-1的生物前体,在乳腺癌患者中被发现升高 {svg_6}. 有人建议,大ET-1可能为早期检测浸润性或非浸润性导管乳腺癌提供一个有用的工具 {svg_7}.
在ELISA试剂盒中的应用
人源大ET-1铂金ELISA是一种酶联免疫吸附测定法,用于定量检测人源大ET-1 {svg_8}. 该测定已在细胞培养上清液、血清和血浆(EDTA、柠檬酸盐、肝素)中进行了测试 {svg_9}. 这表明大ET-1在诊断程序和生物医学研究中的潜在应用。
内皮素转换酶底物
大ET-1是内皮素1的生物前体 {svg_10}. 它被内皮素转换酶 (ECE) 的活性切割以产生内皮素-1 {svg_11}. 这一过程在内皮素系统中至关重要,该系统具有多种生理功能 {svg_12}.
作用机制
Target of Action
BIG ET-1 (1-38) (HUMAN) is the precursor of Endothelin-1 (ET-1), a potent vasoconstrictor peptide . The primary targets of ET-1 are the endothelin receptors type A (ETAR) and type B (ETBR) . These receptors are expressed on various cells, including endothelial cells and tumor cells . They play a crucial role in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease .
Mode of Action
BIG ET-1 is cleaved by the endothelin-converting enzyme-1 (ECE-1) to produce the mature ET-1 peptide . ET-1 then binds to its receptors (ETAR and ETBR) with equal affinity, initiating a cascade of intracellular events . This interaction leads to an increase in intracellular calcium concentration via inositol 1,4,5-triphosphate (IP3), activation of voltage-gated calcium channels (VGCC), and calcium-induced calcium release via ryanodine receptors (RyR) .
Biochemical Pathways
The binding of ET-1 to its receptors triggers several downstream effects. For instance, ET-1 can stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively . These biochemical pathways contribute to the regulation of vascular tone and other physiological functions .
Pharmacokinetics
It is known that the plasma level of big et-1 has a longer half-life and is easier to detect compared to et-1 . This suggests that BIG ET-1 may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability.
Result of Action
The action of BIG ET-1 (1-38) (HUMAN) and its product ET-1 has been associated with various physiological and pathological conditions. For instance, ET-1 contributes to the development and progression of atherosclerosis . In cancer, elevated levels of BIG ET-1 have been found in patients with invasive or in situ carcinoma, suggesting a potential role in cancer progression .
Action Environment
The action, efficacy, and stability of BIG ET-1 (1-38) (HUMAN) can be influenced by various environmental factors. For example, the conversion of BIG ET-1 to ET-1 by ECE-1 can be affected by the local cellular environment . Additionally, the expression of ET-1 and its receptors can be modulated by factors such as hypoxia, shear stress, and various cytokines .
未来方向
Research over the last 5 years has reignited interest in the ET system as a therapeutic target across the spectrum of cardiovascular diseases . Notable developments include approval of a new ET A receptor antagonist and combining the actions of ET A and an angiotensin II type 1 receptor antagonist within the same novel small molecule . These new therapeutic strategies have the potential to dramatically widen the scope of indications targeting the ET-1 pathway .
属性
| { "Design of the Synthesis Pathway": "The synthesis of BIG ET-1 (1-38) (HUMAN) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Ile-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Val-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-His(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Phe-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gly-OH", "Rink amide resin" ], "Reaction": [ "Activation of Rink amide resin with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)", "Coupling of Fmoc-Lys(Boc)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Glu(OtBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ile-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Trp(Boc)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Thr(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Val-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Tyr(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Cys(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Pro-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-His(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ser(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Phe-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ala-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Leu-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Asn(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Gly-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Cleavage of the peptide from the resin with trifluoroacetic acid (TFA)", "Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)", "Characterization of the purified peptide by mass spectrometry and analytical HPLC" ] } | |
CAS 编号 |
120796-97-6 |
分子式 |
C189H282N48O56S5 |
分子量 |
4282.87 |
产品来源 |
United States |
Q & A
Q1: How does Big Endothelin-1 (1-38) (Human) compare to Endothelin-1 in terms of its effect on glycogenolysis in rat liver cells?
A1: The study demonstrates that Big Endothelin-1 (1-38) (Human) is significantly less potent than Endothelin-1 in stimulating glycogenolysis in rat liver cells. [] While Endothelin-1 shows an EC50 value of 0.03 pM for increasing glycogen phosphorylase alpha activity, Big Endothelin-1 (1-38) (Human) exhibits considerably weaker activity. This difference in potency is also reflected in the binding affinity to Endothelin receptors on rat liver plasma membranes, with Big Endothelin-1 (1-38) (Human) displaying a lower affinity (IC50 = 43 nM) compared to Endothelin-1 (IC50 = 1.85 nM). [] These findings suggest that while both peptides can bind to Endothelin receptors and activate downstream signaling pathways, the truncated Big Endothelin-1 (1-38) (Human) displays reduced efficacy compared to the mature Endothelin-1 peptide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)


